5-Amino-2-(trifluoromethoxy)biphenyl
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Overview
Description
5-Amino-2-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F3NO. It is a biphenyl derivative where an amino group is substituted at the 5-position and a trifluoromethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-(trifluoromethoxy)biphenyl involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
5-Amino-2-(trifluoromethoxy)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. These interactions can affect the compound’s binding affinity and activity at target sites, influencing its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethoxy)biphenyl: Similar structure but different substitution pattern.
2-Amino-4-(trifluoromethoxy)biphenyl: Another isomer with a different position of the trifluoromethoxy group.
2-Amino-3-(trifluoromethoxy)biphenyl: Yet another isomer with a distinct substitution pattern.
Uniqueness
5-Amino-2-(trifluoromethoxy)biphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-phenyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-6-10(17)8-11(12)9-4-2-1-3-5-9/h1-8H,17H2 |
InChI Key |
STNQXKOBUIVMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)(F)F |
Origin of Product |
United States |
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